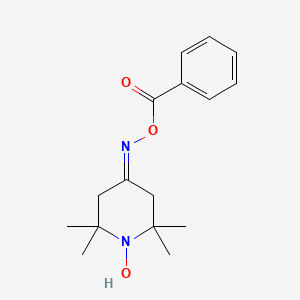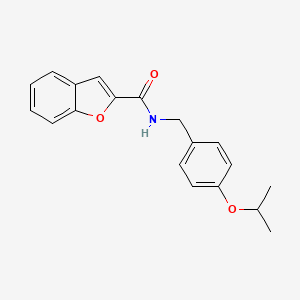![molecular formula C15H24N2O3 B5843587 1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5843587.png)
1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one, also known as DIPPRO, is a bicyclic compound with a nitrogen-containing heterocycle. It is a potent inhibitor of cholinesterase enzymes and has been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Wirkmechanismus
1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one works by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. AChE is responsible for the breakdown of acetylcholine, while BChE is involved in the metabolism of other choline esters. By inhibiting both enzymes, 1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have neuroprotective effects, reducing the amount of oxidative stress and inflammation in the brain. Additionally, 1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to have anti-tumor activity in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one is its potency as a cholinesterase inhibitor. It has been shown to be more potent than other cholinesterase inhibitors such as donepezil and galantamine. However, one limitation of 1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For 1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one include further studies on its efficacy in treating Alzheimer's disease and other neurological disorders. Additionally, research on the potential use of 1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one as an anti-tumor agent and its mechanism of action in this context could be explored. Finally, further studies on the pharmacokinetics and pharmacodynamics of 1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one could help to optimize its use in clinical settings.
Synthesemethoden
The synthesis of 1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves the reaction of 1,5-dimethyl-3,7-dipropionyl-1,3,7-triazabicyclo[3.3.1]nonane with acetic anhydride in the presence of a catalytic amount of sulfuric acid. The resulting product is then purified by column chromatography. The yield of 1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one is typically around 70%.
Wissenschaftliche Forschungsanwendungen
1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders. It is a potent inhibitor of cholinesterase enzymes, which are involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting cholinesterase, 1,5-dimethyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Eigenschaften
IUPAC Name |
1,5-dimethyl-3,7-di(propanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-5-11(18)16-7-14(3)9-17(12(19)6-2)10-15(4,8-16)13(14)20/h5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQHQZHGLPYLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC2(CN(CC(C1)(C2=O)C)C(=O)CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-aminophenyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5843508.png)
![[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5843510.png)
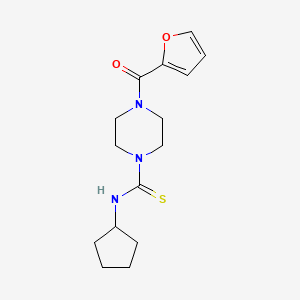
![N-allyl-2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5843519.png)
![N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5843523.png)
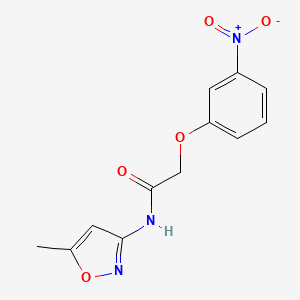
![5-[(5-chloro-2-methoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5843525.png)
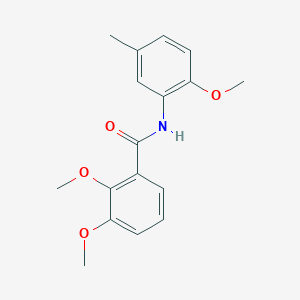
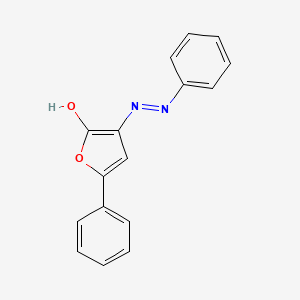
![methyl 2-[(2-methyl-3-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843554.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5843562.png)
